molecular formula C13H14N2O B12067251 N-[(quinolin-6-yl)methyl]oxetan-3-amine

N-[(quinolin-6-yl)methyl]oxetan-3-amine

Cat. No.: B12067251
M. Wt: 214.26 g/mol
InChI Key: HVUDTVIRBSYIRG-UHFFFAOYSA-N
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Description

N-[(quinolin-6-yl)methyl]oxetan-3-amine is a compound that features a quinoline moiety attached to an oxetane ring via a methylamine linker. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while oxetane is a four-membered cyclic ether known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-6-yl)methyl]oxetan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(quinolin-6-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

N-[(quinolin-6-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(quinolin-6-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-[(quinolin-6-yl)methyl]azetidin-3-amine: Similar structure but with an azetidine ring instead of an oxetane ring.

    N-[(quinolin-6-yl)methyl]pyrrolidin-3-amine: Contains a pyrrolidine ring instead of an oxetane ring.

Uniqueness

N-[(quinolin-6-yl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The oxetane ring’s strain energy makes it more reactive in ring-opening reactions, providing opportunities for the development of novel bioactive compounds.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-(quinolin-6-ylmethyl)oxetan-3-amine

InChI

InChI=1S/C13H14N2O/c1-2-11-6-10(3-4-13(11)14-5-1)7-15-12-8-16-9-12/h1-6,12,15H,7-9H2

InChI Key

HVUDTVIRBSYIRG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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